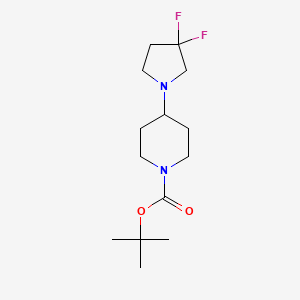

Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves three steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate. The final product serves as an important intermediate in the synthesis of biologically active compounds, including crizotinib .

Molecular Structure Analysis

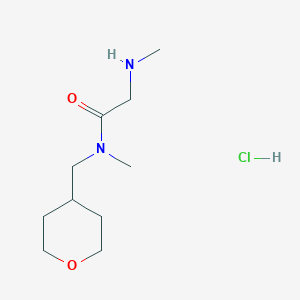

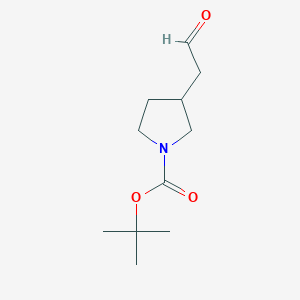

The molecular structure of tert-butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate consists of a piperidine ring with a tert-butyl ester group and two fluorine atoms attached to the pyrrolidine moiety . The compound’s three-dimensional arrangement plays a crucial role in its properties and interactions.

Aplicaciones Científicas De Investigación

Tert-butyl Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds with varying biological activities, including antiviral, antibacterial, antifungal, and antimalarial activities. In addition, it has been used in the synthesis of compounds with potential applications in the treatment of cancer, diabetes, and Alzheimer's disease. It has also been used in the synthesis of compounds with potential applications in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.

Mecanismo De Acción

Target of Action

Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate is an important intermediate in many biologically active compounds . .

Mode of Action

As an intermediate in the synthesis of biologically active compounds, its mode of action would depend on the final compound it is used to produce .

Result of Action

As an intermediate, its effects would be primarily determined by the final compounds it is used to synthesize .

Action Environment

As an intermediate, these factors would likely be more relevant to the final compounds it is used to synthesize .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-butyl Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it has a relatively low toxicity, making it safe to use in laboratory experiments. However, it has a limited solubility in water, making it difficult to use in some laboratory experiments. Furthermore, its mechanism of action is not yet fully understood, making it difficult to predict its effects in laboratory experiments.

Direcciones Futuras

There are a number of potential future directions for the use of tert-butyl Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate(3,3-difluoropyrrolidin-1-YL)piperidine-1-

Análisis Bioquímico

Biochemical Properties

Tert-butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzyme active sites, potentially inhibiting or modulating their activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and affecting the overall biochemical processes within the cell . Additionally, this compound can form complexes with proteins, influencing their structural conformation and functional properties.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis . Furthermore, it can affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit minimal or beneficial effects, such as modulating enzyme activity or enhancing cellular function . At higher doses, it can induce toxic or adverse effects, including cellular damage, organ toxicity, and systemic toxicity. Identifying the optimal dosage range is crucial for maximizing the therapeutic potential while minimizing the risk of adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . The distribution pattern can affect the compound’s efficacy and safety, as well as its potential off-target effects. Investigating the transport mechanisms is crucial for developing strategies to enhance the compound’s delivery to desired sites of action.

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. This compound may localize to specific cellular compartments, such as the nucleus, cytoplasm, or organelles, where it exerts its biochemical effects . The localization can influence the compound’s activity and function, as well as its interactions with other biomolecules. Understanding the subcellular distribution is essential for elucidating the compound’s mode of action and optimizing its use in research and therapeutic applications.

Propiedades

IUPAC Name |

tert-butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24F2N2O2/c1-13(2,3)20-12(19)17-7-4-11(5-8-17)18-9-6-14(15,16)10-18/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIILQYXWZXEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697481 | |

| Record name | tert-Butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877125-71-8 | |

| Record name | tert-Butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)

![1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1395218.png)

![methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1395225.png)

![6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395226.png)